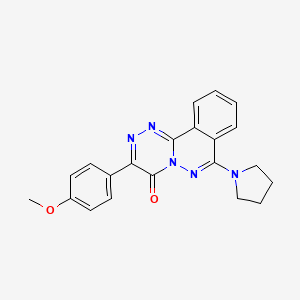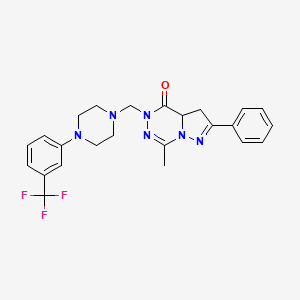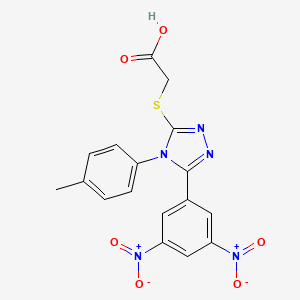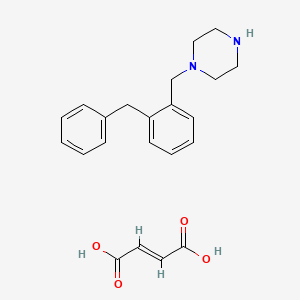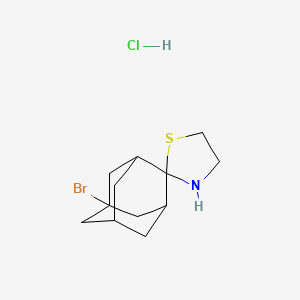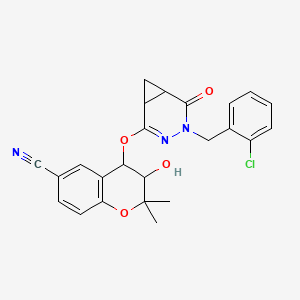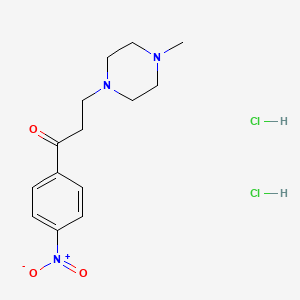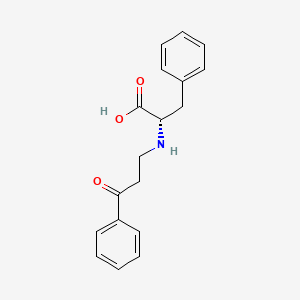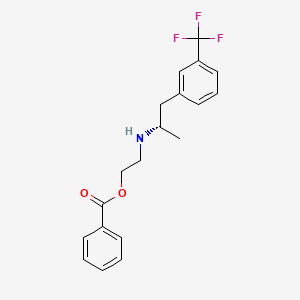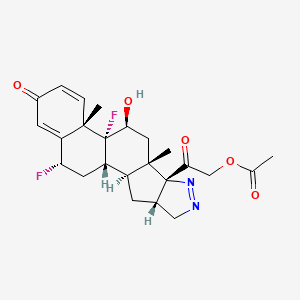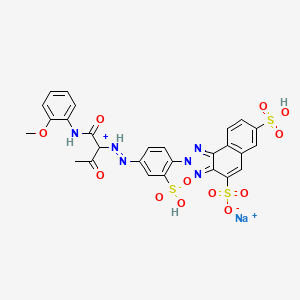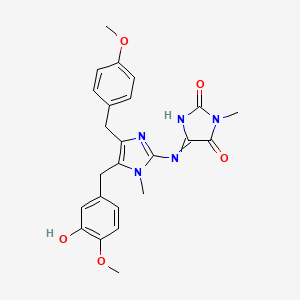
Naamidine B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naamidine B is a marine natural product belonging to the class of imidazole alkaloids. It is derived from marine sponges, particularly those of the genus Leucetta. These compounds have garnered significant interest due to their diverse biological activities, including antiviral, antifungal, and cytotoxic properties .
Preparation Methods
The synthesis of naamidine B involves several steps, typically starting with the metallation of imidazole or alkyne amination . The synthetic routes often include:
Chemical Reactions Analysis
Naamidine B undergoes various chemical reactions, including:
Substitution: This compound can undergo nucleophilic substitution reactions where a nucleophile replaces a leaving group in the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Naamidine B has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of naamidine B involves its interaction with specific molecular targets and pathways. It is known to inhibit the growth of certain fungi and viruses by interfering with their cellular processes . The exact molecular targets and pathways are still under investigation, but it is believed to involve the disruption of cell membrane integrity and inhibition of key enzymes .
Comparison with Similar Compounds
Naamidine B is part of a larger family of imidazole alkaloids, including naamidine A, naamidine C, and naamidine H . Compared to these compounds, this compound is unique due to its specific structural features and biological activities. For example:
Naamidine A: Known for its potent cytotoxic activity against cancer cells.
Naamidine C: Exhibits strong antifungal properties.
Naamidine H: Noted for its antiviral activity.
Properties
CAS No. |
121819-68-9 |
|---|---|
Molecular Formula |
C24H25N5O5 |
Molecular Weight |
463.5 g/mol |
IUPAC Name |
5-[5-[(3-hydroxy-4-methoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1-methylimidazol-2-yl]imino-3-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C24H25N5O5/c1-28-18(12-15-7-10-20(34-4)19(30)13-15)17(11-14-5-8-16(33-3)9-6-14)25-23(28)26-21-22(31)29(2)24(32)27-21/h5-10,13,30H,11-12H2,1-4H3,(H,25,26,27,32) |
InChI Key |
ZTINURUARMNVOJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=C1N=C2C(=O)N(C(=O)N2)C)CC3=CC=C(C=C3)OC)CC4=CC(=C(C=C4)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


